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molecular formula C13H9BrO2 B2992504 (4-Bromophenyl)(4-hydroxyphenyl)methanone CAS No. 4369-50-0

(4-Bromophenyl)(4-hydroxyphenyl)methanone

Cat. No. B2992504
M. Wt: 277.117
InChI Key: GCSYLFJQFPSOBR-UHFFFAOYSA-N
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Patent
US06143764

Procedure details

4-Methoxyphenyl 4-bromophenyl ketone (1.65 g) obtained in Example 122 was dissolved in dichloromethane (20 ml), a solution of 1.0 M boron tribromide in dichloromethane (23 ml) was added while cooled in ice, and the admixture was stirred at room temperature overnight. The reaction mixture was then poured into ice water and partitioned between water and chloroform. The chloroform layer was dried with anhydrous magnesium sulfate and the solvent was removed by reduced-pressure distillation. The resulting residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate to obtain 1.34 g of the title compound (yield: 85%).
Name
4-Methoxyphenyl 4-bromophenyl ketone
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
COC1C=C2C(=CC=1OC)N=CC=C2[O:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]([C:24]2[CH:29]=[CH:28][C:27](Cl)=[C:26](Cl)[CH:25]=2)=[O:23])=[CH:18][CH:17]=1.B(Br)(Br)[Br:33]>ClCCl>[Br:33][C:27]1[CH:28]=[CH:29][C:24]([C:22]([C:19]2[CH:20]=[CH:21][C:16]([OH:15])=[CH:17][CH:18]=2)=[O:23])=[CH:25][CH:26]=1

Inputs

Step One
Name
4-Methoxyphenyl 4-bromophenyl ketone
Quantity
1.65 g
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)C(=O)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
23 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the admixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooled in ice
CUSTOM
Type
CUSTOM
Details
partitioned between water and chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by reduced-pressure distillation
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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